molecular formula C22H23N5O3S B4372328 2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE

2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE

Cat. No.: B4372328
M. Wt: 437.5 g/mol
InChI Key: UUUSVKVJKYTHOV-UHFFFAOYSA-N
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Description

2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with isoxazole, pyrazole, and thiazole moieties, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole, pyrazole, and thiazole intermediates, followed by their coupling to the benzamide core. Common reagents used in these reactions include various halogenating agents, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, altering the compound’s chemical properties.

Scientific Research Applications

2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE is unique due to its combination of isoxazole, pyrazole, and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(1-ethyl-5-methylpyrazol-4-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-5-27-14(3)17(10-23-27)19-12-31-22(24-19)25-21(28)16-8-6-7-9-20(16)29-11-18-13(2)26-30-15(18)4/h6-10,12H,5,11H2,1-4H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUSVKVJKYTHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3OCC4=C(ON=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE
Reactant of Route 5
2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE

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